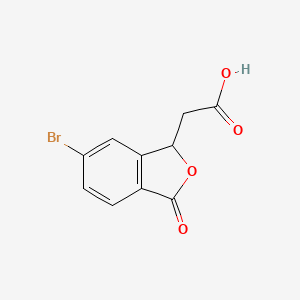

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid

Description

Historical Context and Discovery

The compound (6-bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid emerged as a synthetic target in the early 21st century, with its first recorded synthesis appearing in chemical databases around 2005. Its development aligns with broader interest in functionalized isobenzofuran derivatives, driven by their applications in medicinal chemistry and materials science. The compound’s synthesis typically involves bromination of precursor isobenzofuranone structures, a method refined through advances in electrophilic aromatic substitution techniques. While not directly linked to natural product isolation, its design reflects synthetic strategies inspired by phthalide-containing bioactive molecules.

Nomenclature and Classification

Systematic IUPAC Name:

2-(6-Bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid.

Synonyms:

- 82827-04-1 (CAS Registry Number)

- 2-(6-Bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

- AKOS000301183.

Classification:

Basic Identification Parameters

Structural Descriptors:

Structural Significance in Isobenzofuran Chemistry

The compound’s structure features a bicyclic isobenzofuranone core with a bromine atom at the 6-position and an acetic acid substituent at the 1-position. Key structural attributes include:

- Bromine Substituent: Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- γ-Lactone Ring: The fused furanone ring imposes planarity, influencing electronic conjugation and intermolecular interactions.

- Acetic Acid Side Chain: Introduces acidity (pKa ≈ 3–4) and hydrogen-bonding capacity, critical for molecular recognition in bioactive contexts.

This architecture positions the compound as a versatile intermediate for synthesizing functionalized heterocycles, particularly in drug discovery.

Relationship to Phthalide Family of Compounds

Phthalides, characterized by a γ-lactone fused to a benzene ring, share structural homology with isobenzofuranones. Comparative analysis reveals:

The acetic acid moiety in this compound diverges from traditional phthalides, expanding its utility in designing hybrid molecules with dual pharmacological effects.

Properties

IUPAC Name |

2-(6-bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-5-1-2-6-7(3-5)8(4-9(12)13)15-10(6)14/h1-3,8H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFXMSNXRSVQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

Reagents and Conditions:

Bromination is typically performed using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane, often at low temperatures to control regioselectivity.Mechanism:

Electrophilic aromatic substitution targets the 6-position on the isobenzofuran ring due to electronic and steric factors.Example:

A suspension of the isobenzofuran precursor in acetic acid is treated with bromine under reflux, followed by quenching with aqueous acid and extraction to isolate the 6-bromo intermediate.

Formation of the 3-Oxo Group and Acetic Acid Side Chain

Oxidation:

The 3-position keto group is introduced by oxidation of the corresponding hydroxy or methylene precursor using oxidants such as Oxone or mercury(II) acetate in acetic acid.Acetic Acid Side Chain Introduction:

The acetic acid moiety is introduced via condensation reactions with glyoxylic acid derivatives or by alkylation of the isobenzofuran ring followed by hydrolysis.Example Procedure:

The brominated intermediate is refluxed with acetic acid and mercury(II) acetate in the presence of sodium acetate, followed by acidification and extraction to yield the target compound.

Purification

Recrystallization from ethyl acetate or toluene is commonly used to purify the final product, achieving yields around 60-80% depending on reaction conditions.

Chromatographic purification on silica gel with ethyl acetate/dichloromethane mixtures is also employed to remove impurities and side products.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Bromine or NBS in acetic acid, reflux | 70-80 | Selective 6-position bromination |

| Oxidation | Oxone or Hg(OAc)2 in acetic acid, reflux | 60-75 | Formation of 3-oxo group |

| Acetic Acid Side Chain | Condensation with glyoxylic acid derivatives | 65-75 | Introduction of acetic acid moiety |

| Purification | Recrystallization (ethyl acetate/toluene) | - | Achieves high purity |

| Chromatography | Silica gel, ethyl acetate/dichloromethane | - | Removes residual impurities |

Research Findings and Notes

The brominated isobenzofuran intermediate is crucial for further functionalization and exhibits enhanced reactivity due to the electron-withdrawing bromine atom.

The use of mercury(II) acetate as an oxidant is effective but requires careful handling due to toxicity; alternative oxidants like Oxone have been successfully employed with comparable yields.

Continuous flow synthesis methods have been explored industrially to improve reaction control and scalability, particularly for bromination and acetylation steps.

The compound serves as a building block for synthesizing more complex molecules with potential biological activity, making the optimization of its preparation methods significant for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 6 undergoes substitution reactions with nucleophiles. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.

Key Findings :

-

Substitution proceeds efficiently under mild conditions due to electron-withdrawing effects from the ketone and acetic acid groups, activating the bromine for displacement .

-

Copper catalysts enhance reaction rates in amination processes .

Reduction of the Ketone Group

The 3-oxo group is susceptible to reduction, forming secondary alcohols. This transformation modifies the compound’s hydrogen-bonding capacity and stereoelectronic properties.

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Ketone reduction | NaBH₄ (methanol, 0°C) | (6-Bromo-3-hydroxy-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | Hydride transfer |

| Ketone reduction | LiAlH₄ (dry THF, reflux) | Same as above (higher yield) | Hydride transfer |

Key Findings :

-

NaBH₄ selectively reduces the ketone without affecting the bromine or acetic acid groups .

-

LiAlH₄ achieves complete reduction but requires rigorous anhydrous conditions .

Acetic Acid Side-Chain Reactions

The carboxylic acid group participates in typical acid-mediated reactions, enabling derivatization for enhanced solubility or bioactivity.

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (catalytic), reflux | (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid ester | Acid-catalyzed esterification |

| Amide formation | RNH₂, DCC, DMAP (CH₂Cl₂, rt) | (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetamide | Carbodiimide coupling |

Key Findings :

-

Ester derivatives show improved membrane permeability in biological assays .

-

Amide formation is sterically hindered unless activating agents like DCC are used .

Oxidation Reactions

While the ketone is resistant to further oxidation, the acetic acid moiety can undergo decarboxylation under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Decarboxylation | Pyridine, heat (200°C) | 6-Bromo-3-oxo-1,3-dihydro-isobenzofuran | Thermal decarboxylation |

| Oxidative cleavage | KMnO₄ (acidic conditions, heat) | Fragmented products (e.g., bromobenzoic acid) | Radical-mediated cleavage |

Key Findings :

Cycloaddition and Ring-Opening Reactions

The isobenzofuran ring can engage in cycloaddition reactions, though this is less explored due to steric constraints.

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Diels-Alder reaction | Dienes (e.g., 1,3-butadiene) | Fused bicyclic adducts | [4+2] Cycloaddition |

| Ring-opening | NaOH (aqueous, heat) | 2-(5-Bromo-2-carboxyphenyl)acetic acid | Base-mediated hydrolysis |

Key Findings :

Scientific Research Applications

Chemistry

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Research has indicated potential antimicrobial and anticancer properties of this compound. Studies have shown that derivatives of similar structures exhibit antimicrobial activity against various bacterial strains and fungi. For instance, compounds derived from benzofurancarboxylic acids have demonstrated significant activity against Gram-positive bacteria and Candida species .

Medicinal Chemistry

The compound is being investigated for its role as a pharmacophore in drug development. Its structural features may interact with biological targets such as enzymes or receptors, potentially leading to new therapeutic agents. Preliminary evaluations suggest that it may modulate enzyme activity, which is crucial in designing effective drugs .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for applications in manufacturing processes that require specific chemical reactivity .

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in various applications:

Mechanism of Action

The mechanism of action of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Research Findings and Gaps

- Crystallography : highlights planar molecular structures stabilized by hydrogen bonding in nitrile analogs. The target compound’s acetic acid group may promote similar or stronger intermolecular interactions .

- Data Limitations : Melting points, solubility, and detailed synthetic protocols for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid, a compound characterized by its unique isobenzofuran structure and the presence of a bromine atom, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 271.06 g/mol. The synthesis typically involves the bromination of a suitable isobenzofuran precursor followed by acetylation. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Acetylation : Reacting the resulting bromo compound with acetic anhydride or acetyl chloride.

This synthetic route allows for the introduction of functional groups that enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.

- Anticancer Activity : The compound is being investigated for its potential to inhibit cancer cell proliferation, particularly against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

The biological activity is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the keto group are critical in modulating these interactions, potentially affecting pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

| Study | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Significant inhibition observed compared to control |

| Study B | HepG2 | 12.5 | Indicated selective cytotoxicity towards cancer cells |

| Study C | H460 | 18.0 | Potential for use in combination therapies |

These findings suggest that this compound could serve as a lead compound in developing new anticancer agents.

Comparative Analysis with Similar Compounds

The compound's activity can be compared with similar derivatives:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| (6-Chloro-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | Chlorine instead of Bromine | Moderate anticancer activity |

| (6-Fluoro-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | Fluorine instead of Bromine | Lower antimicrobial efficacy |

| (6-Iodo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid | Iodine instead of Bromine | Enhanced cytotoxicity |

The presence of different halogens significantly influences the biological properties of these compounds, with brominated derivatives often displaying superior activity.

Q & A

Q. What synthetic routes are commonly employed to prepare (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid?

The compound is typically synthesized from isobenzofuran-1(3H)-one precursors via bromination and subsequent functionalization. A key intermediate is the brominated isobenzofuranone, which is reacted with acetic acid derivatives to introduce the acetyl group. Traditional methods often use halogenated solvents (e.g., CCl₄), but flow chemistry has been explored to mitigate toxicity and improve reaction efficiency . Limitations include the availability of starting materials and challenges in controlling regioselectivity during bromination.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure via proton environments (e.g., δ 3.76 ppm for the acetic acid CH₂ group) and carbon assignments (e.g., 173.12 ppm for the carbonyl) .

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at 1719 cm⁻¹) .

- LCMS : To verify molecular weight (m/z: 257 [M+2]⁺ for brominated derivatives) .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for synthesizing bioactive molecules, such as isoindolinones and tetramethylrhodamines, due to its reactive bromine and keto groups. Its structural features enable studies on heterocyclic chemistry and pharmacophore design .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of this compound to address scalability and safety concerns?

Flow systems reduce reliance on hazardous solvents by enabling continuous processing. Parameters such as residence time, temperature, and reagent stoichiometry can be finely tuned. Real-time monitoring (e.g., inline IR or UV analytics) allows rapid adjustments to improve yield (>90% reported in batch-to-flow transitions) and purity . Challenges include maintaining consistent bromine delivery and preventing reactor clogging from insoluble intermediates.

Q. How should researchers resolve discrepancies between observed and theoretical NMR data?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria), solvent effects (DMSO-d₆ vs. CDCl₃), or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria.

- 2D NMR (COSY, HSQC) : To confirm coupling patterns and carbon-proton correlations .

- Comparative analysis : Cross-referencing with high-purity standards synthesized under inert conditions .

Q. What strategies enable functionalization of the isobenzofuran core for derivative libraries?

- Bromine substitution : The 6-bromo group can undergo Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce aryl/heteroaryl moieties .

- Keto group modification : Reduction to alcohol or condensation with hydrazines to form hydrazones.

- Acetic acid moiety : Esterification or amidation to explore bioactivity .

Q. How can researchers validate the biological activity of derivatives without commercial assay kits?

- In-house assays : Use fluorescence polarization (for protein binding) or enzymatic inhibition studies (e.g., kinase assays) with synthesized derivatives.

- Computational docking : Predict interactions with target proteins (e.g., COX-2 or kinases) using the bromo-acetic acid group as an anchor .

Methodological Considerations

Q. What precautions are necessary for handling brominated intermediates?

- Use Schlenk lines or gloveboxes to prevent moisture-sensitive side reactions.

- Employ quenching protocols (e.g., Na₂S₂O₃ for excess Br₂) to avoid halogenated byproducts .

Q. How to design a stability study for this compound under varying pH conditions?

- Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.

- Focus on the lactone ring (susceptible to hydrolysis) and acetic acid moiety (pH-dependent ionization) .

Data Contradiction Analysis

Q. Why might LCMS data show unexpected adducts or fragment ions?

- Adduct formation : Sodium or potassium adducts ([M+Na]⁺) are common in electrospray ionization. Use ammonium formate buffers to suppress metal ion interference.

- In-source decay : Fragmentation of the lactone ring (m/z 139) or acetic acid group (m/z 60) may occur. Lower source voltages can minimize this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.